REACTION_CXSMILES
|
FC1C=C([CH:8]2[CH2:17][CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[C:13]([OH:18])[CH:14]=3)[O:9]2)C=CC=1.[N+](C1C=C(C2CC(O)C3C(=CC=C(O)C=3)O2)C=CC=1)([O-])=O>>[O:9]1[C:10]2[C:15](=[CH:14][C:13]([OH:18])=[CH:12][CH:11]=2)[CH2:16][CH2:17][CH2:8]1
|
Name
|
2-(3-fluorophenyl)chroman-6-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C1OC2=CC=C(C=C2CC1)O
|
Name
|
2-(3-nitrophenyl)chroman-4,6-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1OC2=CC=C(C=C2C(C1)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC2=CC(=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |